tert-Butyl (4-amino-3-methylphenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-amino-3-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8-7-9(5-6-10(8)13)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXHWTGFGABIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514887 | |
| Record name | tert-Butyl (4-amino-3-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325953-41-1 | |
| Record name | tert-Butyl (4-amino-3-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 325953-41-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Carbamate Formation Using tert-Butyl Carbamate Reagents
- The most straightforward method involves reacting 4-amino-3-methylaniline with di-tert-butyl dicarbonate (Boc2O) or tert-butyl carbamate under basic or catalytic conditions to form the tert-butyl carbamate derivative.
- This reaction typically proceeds in an organic solvent such as dichloromethane or ethyl acetate, often in the presence of a base like triethylamine or N-methylmorpholine to scavenge the acid byproducts.
- The reaction is monitored by thin-layer chromatography (TLC) and purified by column chromatography to isolate the pure this compound.
Phase-Transfer Catalysis Alkylation (From Patent CN102020589B)
- A related synthetic intermediate, a tert-butyl carbamate derivative, can be prepared via phase-transfer catalysis (PTC) alkylation.
- In this method, the starting material (a hydroxymethyl carbamate derivative) is reacted with methyl sulfate in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide and potassium hydroxide in ethyl acetate solvent.
- The reaction is conducted at low temperatures (0 to 20 °C) with mechanical stirring, followed by aqueous workup and crystallization to yield the carbamate product with high yield (above 90%).
- This method is scalable and suitable for industrial synthesis due to its high efficiency and mild conditions.
Coupling Reactions Using Carbodiimide Reagents (EDCI/HOBt)
- Another approach involves the coupling of tert-butyl 2-amino phenylcarbamate with carboxylic acids using carbodiimide coupling reagents such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and HOBt (hydroxybenzotriazole).
- This method is typically used to synthesize substituted carbamates and amides but can be adapted for carbamate formation on aromatic amines.
- The reaction is carried out in an organic solvent at room temperature, monitored by TLC, and purified by extraction and column chromatography.
- This method provides excellent yields and is widely used in medicinal chemistry for carbamate and amide bond formation.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct Boc Protection | 4-amino-3-methylaniline, Boc2O, base | DCM, ethyl acetate | Room temp | High | Common lab-scale method |
| Phase-Transfer Catalysis (PTC) | Hydroxymethyl carbamate, methyl sulfate, TBABr | Ethyl acetate | 0–20 °C | 92–97 | Industrially scalable, high yield |
| Rhodium-Catalyzed Carbamation | Sulfoxide, tert-butyl carbamate, Rh2(OAc)4 | CH2Cl2 | 40 °C | Moderate | Catalytic oxidative method, adaptable |
| Carbodiimide Coupling (EDCI/HOBt) | tert-butyl 2-amino phenylcarbamate, EDCI, HOBt | DCM or similar | Room temp | High | Efficient for substituted carbamates |
Detailed Research Findings and Notes
- Solubility and Storage: this compound is soluble in organic solvents and should be stored at 2–8 °C for short term or -20 to -80 °C for long term to maintain stability.
- Purification: Flash chromatography using silica gel with ethyl acetate/hexane mixtures is the preferred purification method to obtain analytically pure carbamate derivatives.
- Reaction Monitoring: TLC is commonly used to monitor reaction progress, with Rf values depending on solvent systems.
- Reaction Yields: Yields typically range from 70% to over 95%, depending on the method and scale.
- Industrial Relevance: The PTC alkylation method described in patent CN102020589B is notable for its high yield and scalability, making it suitable for pharmaceutical intermediate production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-amino-3-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted carbamates .
Scientific Research Applications
Pharmaceutical Development
Intermediate in Drug Synthesis
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions. Its structural properties allow it to play a crucial role in the development of drugs that address neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of this compound can inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's pathology .
Case Study: Neuroprotective Effects
A study demonstrated that a related compound, M4 (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate), exhibited moderate protective effects against amyloid beta-induced toxicity in astrocytes. This suggests that tert-butyl carbamates could be pivotal in developing neuroprotective agents .
Agricultural Chemicals
Herbicides and Pesticides
tert-Butyl (4-amino-3-methylphenyl)carbamate is also employed in formulating herbicides and pesticides. Its ability to enhance the efficacy of active ingredients while minimizing environmental impact makes it a valuable asset in agrochemical formulations .
Polymer Science
Specialized Polymers
In polymer science, this compound is utilized to create specialized polymers that exhibit improved mechanical properties and thermal stability. Such materials are essential for various industrial applications, including coatings and composites .
Biochemical Research
Enzyme Inhibition Studies
The compound plays a significant role in biochemical research, particularly in studying enzyme inhibition. It provides insights into metabolic pathways and potential drug interactions, which are critical for drug development and understanding biological processes .
Diagnostic Tools
Development of Reagents
this compound is utilized in developing diagnostic reagents that aid in detecting specific biomolecules in clinical settings. This application highlights its versatility beyond traditional pharmaceutical uses .
Summary of Applications
| Application Area | Description |
|---|---|
| Pharmaceuticals | Intermediate for drugs targeting neurological disorders; potential neuroprotective effects. |
| Agricultural Chemicals | Formulation of herbicides and pesticides with enhanced efficacy and reduced environmental impact. |
| Polymer Science | Creation of specialized polymers with improved mechanical properties and thermal stability. |
| Biochemical Research | Studies on enzyme inhibition and metabolic pathways for drug development insights. |
| Diagnostic Tools | Development of reagents for biomolecule detection in clinical settings. |
Mechanism of Action
The mechanism of action of tert-Butyl (4-amino-3-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include covalent modification of active sites or non-covalent interactions with enzyme surfaces .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of tert-Butyl (4-amino-3-methylphenyl)carbamate, highlighting differences in substituents, molecular properties, and applications:
Key Comparative Insights:
Positional Isomerism: Swapping the positions of -NH₂ and -CH₃ (e.g., 3-amino-4-methyl vs. 4-amino-3-methyl) alters electronic and steric profiles. The amino group’s para position in the target compound may enhance resonance stabilization compared to its meta-substituted isomer .
Substituent Effects: Electron-withdrawing groups (e.g., -Cl in tert-Butyl (4-chlorophenethyl)carbamate) reduce reactivity, whereas electron-donating groups (e.g., -NH₂) increase nucleophilicity .
Biological Relevance : Thiophene-containing analogs (e.g., 886505-39-1) may exhibit unique binding interactions in medicinal chemistry due to sulfur’s polarizability and aromaticity .
Biological Activity
Introduction
Tert-butyl (4-amino-3-methylphenyl)carbamate, a member of the carbamate class, is recognized for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H18N2O2
- Molecular Weight : 218.29 g/mol
The presence of a tert-butyl group enhances its lipophilicity, potentially influencing its biological activity and solubility.
The biological activity of this compound primarily involves:
- Inhibition of Enzymatic Activity : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, particularly acetylcholinesterase (AChE), leading to inhibition or modulation of their activity. This mechanism is crucial in developing treatments for neurodegenerative diseases such as Alzheimer's disease .
- Protecting Group in Synthesis : In peptide synthesis, this compound serves as a protecting group for amines, facilitating selective protection and deprotection during the synthesis of peptides and proteins.
Inhibition of Acetylcholinesterase (AChE)
Research indicates that this compound exhibits significant inhibitory effects on AChE. In vitro studies have shown that the compound can effectively inhibit AChE activity, which is essential for managing conditions like Alzheimer's disease. The inhibition mechanism involves the carbamate moiety undergoing decarbamoylation to release an active amine form that binds to AChE .
Neuroprotective Effects
Studies have demonstrated that derivatives of this compound can exhibit neuroprotective effects against amyloid-beta (Aβ) toxicity. For instance, compounds structurally related to this compound have shown the ability to reduce oxidative stress and inflammatory responses in neuronal cell cultures exposed to Aβ . This property suggests potential applications in treating neurodegenerative diseases.
Study 1: AChE Inhibition
In a study assessing various phenolic derivatives, this compound demonstrated an IC50 value indicative of moderate AChE inhibition. The results were compared against established drugs like rivastigmine, highlighting its potential as a therapeutic agent .
Study 2: Neuroprotection Against Aβ
In vitro studies using astrocyte cell cultures treated with Aβ revealed that compounds similar to this compound could mitigate cell death by reducing levels of inflammatory cytokines such as TNF-α. This suggests a protective role against neuroinflammation induced by Aβ aggregation .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl(4-hydroxyphenyl)carbamate | Hydroxyl group instead of amino | Exhibits different solubility and reactivity |
| Tert-butyl(3-amino-4-methoxyphenyl)carbamate | Different position of amino and methoxy groups | May have distinct biological activities |
| Tert-butyl(2-amino-5-methylphenyl)carbamate | Methyl substitution on phenyl ring | Variation in steric hindrance affecting reactivity |
This table illustrates how slight modifications in structure can lead to significant differences in chemical behavior and biological activity.
Q & A
Q. Q1. What is the standard synthetic route for tert-butyl (4-amino-3-methylphenyl)carbamate, and what reaction conditions are critical for yield optimization?
The compound is typically synthesized via nucleophilic substitution between tert-butyl carbamate and a halogenated aromatic precursor (e.g., 4-amino-3-methylphenyl chloride) under basic conditions. Key steps include:
- Base selection : Use of triethylamine or K₂CO₃ to deprotonate the amine and facilitate carbamate formation .
- Solvent choice : Polar aprotic solvents like DMF or dichloromethane enhance reactivity .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions .
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Yield optimization requires strict anhydrous conditions and stoichiometric control of the halogenated precursor.
Advanced Synthetic Challenges
Q. Q2. How can researchers address regioselectivity challenges during functionalization of the aromatic ring in this compound?
Regioselective modification of the aromatic ring is influenced by:
- Directing groups : The amino (-NH₂) and methyl (-CH₃) groups act as ortho/para directors. Use electrophilic aromatic substitution (e.g., nitration, halogenation) to target specific positions .
- Protecting group strategies : Temporarily protecting the amino group with Boc (tert-butoxycarbonyl) can redirect reactivity to the methyl-substituted position .
- Computational modeling : DFT calculations predict electron density distribution, guiding reagent selection (e.g., Friedel-Crafts acylations) .
Basic Analytical Characterization
Q. Q3. What spectroscopic and chromatographic methods are essential for confirming the structure and purity of this compound?
- NMR spectroscopy :
- Mass spectrometry (MS) : Molecular ion peak matching the exact mass (C₁₂H₁₈N₂O₂: 234.14 g/mol) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .
Advanced Data Contradiction Analysis
Q. Q4. How should researchers resolve discrepancies in reported biological activity data for this compound?
Contradictions in bioactivity (e.g., enzyme inhibition potency) may arise from:
- Experimental variables : Differences in assay conditions (pH, temperature, co-solvents) or enzyme isoforms .
- Structural analogs : Compare activity with derivatives (e.g., tert-butyl (4-amino-3-fluorophenyl)carbamate) to isolate electronic or steric effects .
- Dose-response validation : Replicate studies using standardized protocols (e.g., IC₅₀ determination via kinetic assays) .
Biochemical Applications
Q. Q5. How can this compound be utilized as a biochemical probe in enzyme inhibition studies?
- Mechanistic studies : The carbamate group mimics peptide bonds, making it a substrate analog for proteases or esterases. Monitor hydrolysis rates via fluorogenic assays .
- Inhibitor design : Modify the aromatic ring to enhance binding affinity (e.g., introducing electron-withdrawing groups for serine hydrolases) .
- Crystallography : Co-crystallize with target enzymes (e.g., trypsin-like proteases) to map active-site interactions .
Medicinal Chemistry Optimization
Q. Q6. What strategies improve the metabolic stability of this compound derivatives in drug discovery?
- Steric shielding : Introduce bulky substituents (e.g., trifluoromethyl) near the carbamate to reduce enzymatic cleavage .
- Isosteric replacement : Replace the methyl group with bioisosteres (e.g., cyclopropyl) to maintain hydrophobicity while enhancing stability .
- Prodrug approaches : Mask the amino group with acid-labile protections (e.g., acetyl) for targeted release .
Safety and Handling Methodologies
Q. Q7. What are the critical safety protocols for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
- Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers .
Computational Modeling
Q. Q8. How can molecular docking studies predict the interaction of this compound with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
